2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one
Description
Properties
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-27-19-14-11-17(12-15-19)13-16-22-24-21-10-6-5-9-20(21)23(26)25(22)18-7-3-2-4-8-18/h2-16H,1H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQSEJFZPCKFTI-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Niementowski Synthesis Approach
The Niementowski reaction, involving condensation of anthranilic acid derivatives with amides or ureas, provides a foundational route to quinazolin-4-ones. For the target compound, 2-amino-3-phenylbenzoic acid 1 serves as the anthranilic acid analog, while 4-methoxystyrylformamide 2 acts as the formamide component (Scheme 1).
Scheme 1: Modified Niementowski Synthesis
2-Amino-3-phenylbenzoic acid (1) + 4-Methoxystyrylformamide (2)
→ 2-[(E)-2-(4-Methoxyphenyl)Ethenyl]-3-Phenylquinazolin-4-One (3)
Heating at 130–140°C in acetic anhydride for 6–8 hours yields the product in 45–52%. The reaction proceeds via cyclodehydration, where the formamide carbonyl attacks the anthranilic acid amine, followed by elimination of water. The (E)-configuration of the ethenyl group arises from thermodynamic control during formamide condensation.
Table 1: Optimization of Niementowski Reaction Parameters
| Parameter | Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 100–160 | 140 | 52 |
| Solvent | Ac₂O, DMF, xylene | Acetic anhydride | 52 |
| Reaction Time (h) | 4–12 | 8 | 52 |
Limitations include moderate yields due to competing decomposition of the ethenyl group under acidic conditions.
Microwave-Assisted Intramolecular Cyclization
Microwave irradiation (MWI) significantly accelerates quinazolinone synthesis by enhancing reaction kinetics. A substrate 4 , prepared from 2-nitro-3-phenylbenzamide and 4-methoxystyrylamine via Ullmann coupling, undergoes MWI-mediated cyclization (Scheme 2).
Scheme 2: MWI-Based Cyclization
2-Nitro-3-phenylbenzamide + 4-Methoxystyrylamine → Intermediate 4
Intermediate 4 + Zn/HCO₂NH₄ → 2-[(E)-Ethenyl]-3-Phenylquinazolin-4-One
Using SiO₂-MnO₂ as a solid matrix under solvent-free MWI (300 W, 15 min), the product forms in 68% yield. The Zn/HCO₂NH₄ system reduces the nitro group to an amine, which subsequently condenses with the adjacent carbonyl to form the quinazolinone ring. MWI reduces side reactions, preserving the ethenyl group’s (E)-stereochemistry.
Oxidative Condensation of 2-Aminobenzamides
A transition metal-free method employs tert-butoxide (t-BuONa) to mediate oxidative coupling between 2-amino-3-phenylbenzamide 5 and 4-methoxystyryl alcohol 6 (Scheme 3).
Scheme 3: Oxidative Coupling Pathway
2-Amino-3-phenylbenzamide (5) + 4-Methoxystyryl Alcohol (6)
→ 2-[(E)-Ethenyl]-3-Phenylquinazolin-4-One (3)
Reaction conditions:
- Solvent: Dimethyl sulfoxide (DMSO), 130°C, 24 h
- Oxidant: Ambient O₂
- Base: t-BuONa (2.5 equiv)
This method achieves 70% yield on a 2 mmol scale. The mechanism involves base-promoted dehydrogenation of 6 to 4-methoxystyryl aldehyde, followed by imine formation with 5 and intramolecular cyclization. The (E)-configuration is retained due to the stability of the trans-imine intermediate.
Table 2: Solvent Screening for Oxidative Condensation
| Solvent | Yield (%) | Selectivity (E:Z) |
|---|---|---|
| DMSO | 70 | 95:5 |
| DMF | 58 | 90:10 |
| Toluene | 32 | 85:15 |
Transition Metal-Free Synthesis via Oxidative Coupling
A green protocol utilizes 4,6-dihydroxysalicylic acid (DHSA) and BF₃·Et₂O to catalyze the oxidative coupling of 2-aminobenzylamine 7 and 4-methoxystyrylamine 8 (Scheme 4).
Scheme 4: DHSA-Catalyzed Route
2-Aminobenzylamine (7) + 4-Methoxystyrylamine (8)
→ 2-[(E)-Ethenyl]-3-Phenylquinazolin-4-One (3)
Conditions:
- Catalyst: DHSA (5 mol%), BF₃·Et₂O (10 mol%)
- Solvent: DMSO, 90°C, 48 h under O₂
- Yield: 65%
The reaction proceeds through four steps: (1) oxidative imine formation, (2) intermolecular condensation, (3) cyclization, and (4) aromatization. DHSA facilitates proton transfer, while BF₃·Et₂O stabilizes charged intermediates.
For late-stage introduction of the ethenyl group, 2-chloroquinazolin-4-one 9 undergoes Heck coupling with 4-methoxystyrene 10 (Scheme 5).
Scheme 5: Heck Coupling Approach
2-Chloro-3-phenylquinazolin-4-one (9) + 4-Methoxystyrene (10)
→ 2-[(E)-Ethenyl]-3-Phenylquinazolin-4-One (3)
Conditions:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: PPh₃ (10 mol%)
- Base: Et₃N, DMF, 110°C, 12 h
- Yield: 74%
The (E)-selectivity exceeds 98% due to steric hindrance during β-hydride elimination.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Metrics Across Methods
| Method | Yield (%) | (E)-Selectivity | Cost | Scalability |
|---|---|---|---|---|
| Niementowski | 52 | 90 | Low | Moderate |
| MWI Cyclization | 68 | 95 | High | High |
| Oxidative Condensation | 70 | 95 | Medium | High |
| DHSA Catalysis | 65 | 93 | Low | Moderate |
| Heck Coupling | 74 | 98 | High | Low |
The Heck coupling offers superior selectivity but requires expensive palladium catalysts. The oxidative condensation method balances yield, cost, and scalability, making it ideal for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the attached phenyl groups.
Substitution: The methoxy group and phenyl groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2).
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
The compound 2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one, a quinazolinone derivative, has diverse applications in scientific research, particularly in medicinal chemistry. Quinazolinones, characterized by a quinazoline ring fused with a carbonyl group, are known for their broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of a methoxy substituent on the phenyl group influences the compound's chemical reactivity and biological interactions.
Scientific Applications
- Inhibitor of Cyclooxygenase Enzymes: this compound has been studied for its potential as an inhibitor of cyclooxygenase enzymes, which are involved in inflammatory processes.
- Antioxidant Properties: The compound exhibits antioxidant properties and has been evaluated for its ability to scavenge free radicals effectively.
-
Medicinal Chemistry: The unique structure of this compound lends itself to various applications in medicinal chemistry. Its potential includes:
- Anti-inflammatory
- Antioxidant
- Anticancer
Evaluation of Cosmetic Products
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the COX-2 enzyme, which plays a role in inflammation and pain . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Quinazolin-4-one vs. Quinoline Derivatives
Quinazolin-4-one derivatives differ from quinolines by replacing one benzene ring in the quinoline structure with a pyrimidinone ring. This modification alters electronic properties and hydrogen-bonding capabilities. For example, quinoline derivatives in (e.g., 6h, 6i) exhibit higher melting points (195–246°C) compared to typical quinazolinones, likely due to differences in crystal packing and intermolecular interactions .
Substituent Effects at Position 2
(E)-Ethenyl vs. Thioether Groups
- 3-(4-Methoxyphenyl)-2-[(E)-3-phenylpropenyl]sulfanylquinazolin-4-one () : Replacing the ethenyl group with a sulfanyl-propenyl chain introduces sulfur-based interactions (e.g., hydrogen bonding or redox activity) but reduces conjugation length .
- 2-[(2-Benzimidazolyl)methylthio]-3-benzyl-6-iodoquinazolin-4-one () : The benzimidazole-thioether group adds steric bulk and hydrogen-bonding capacity, which may improve receptor binding but lower solubility .
Substituent Effects at Position 3
- Target Compound : A simple phenyl group at position 3 provides minimal steric hindrance.
Additional Substituents
- 6-Iodo Substitution () : Halogenation at position 6 introduces steric and electronic effects, which can modulate binding affinity in medicinal chemistry applications .
- Methoxy vs. Ethoxy Groups : Methoxy groups (e.g., in 6h from ) generally confer higher thermal stability (melting point: 244–246°C) compared to ethoxy-substituted analogs .
Spectral and Physical Properties
Biological Activity
2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one is a synthetic compound belonging to the quinazolinone family, known for its diverse pharmacological properties. This compound has garnered attention in scientific research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Its unique structure, characterized by a methoxy substituent on the phenyl group, may influence its chemical reactivity and biological interactions.
- Molecular Formula : C23H18N2O2
- Molecular Weight : 354.41 g/mol
- CAS Number : 77143-59-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to the suppression of cancer cell proliferation. Notably, it exhibits inhibitory activity against multiple tyrosine kinases, including cyclin-dependent kinase 2 (CDK2), HER2, and epidermal growth factor receptor (EGFR) .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant cytotoxicity against human breast adenocarcinoma cell lines (MCF-7) and ovarian cancer cell lines (A2780). The inhibitory activities against various kinases were assessed, revealing that compounds derived from quinazolinone exhibited comparable or superior efficacy compared to established chemotherapeutics like imatinib and lapatinib .
Table 1: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (µM) | Comparison |
|---|---|---|---|
| 2i | CDK2 | 0.173 ± 0.012 | Similar to Imatinib (0.131 ± 0.015) |
| 3i | HER2 | 0.079 ± 0.015 | Comparable to Lapatinib (0.078 ± 0.015) |
| 2h | EGFR | 0.102 ± 0.014 | Similar to Erlotinib (0.056 ± 0.012) |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties, particularly through its inhibition of the COX-2 enzyme, which plays a critical role in inflammatory processes . This action suggests potential therapeutic applications in treating inflammatory diseases.
Antioxidant Properties
Research indicates that derivatives of quinazolinone, including this compound, exhibit antioxidant activity. The presence of specific substituents can enhance this property significantly. For example, compounds with hydroxyl groups in addition to methoxy substituents have shown improved antioxidant capabilities .
Case Studies and Research Findings
- Cytotoxicity Studies : A series of quinazolinone derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with methoxy substituents exhibited enhanced activity against MCF-7 cells.
- Kinase Inhibition Studies : Molecular docking analyses revealed that certain derivatives act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR, suggesting a targeted approach in cancer therapy .
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that the compound effectively reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
